REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[CH:7][S:8](=O)[C:4]=2[CH:3]=1.[OH-].[Na+].[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=1[SH:22].[CH2:23]([O:25][C:26](=[O:31])[CH2:27][C:28](Cl)=[O:29])[CH3:24]>>[CH2:23]([O:25][C:26](=[O:31])[CH2:27][C:7]1[S:8][C:4]2[CH:3]=[C:2]([Br:1])[CH:11]=[CH:10][C:5]=2[N:6]=1)[CH3:24].[CH2:23]([O:25][C:26]([C:27]1[S:22][C:16]2[CH:17]=[C:18]([Br:21])[CH:19]=[CH:20][C:15]=2[NH:14][C:28]=1[OH:29])=[O:31])[CH3:24] |f:1.2|
|
Name
|
( 22 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-bromobenzothiazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N=CS2=O)C=C1
|
Name
|
6-Bromobenzothiazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N=CS2=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Br)S
|
Name
|
disulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1SC2=C(N1)C=CC(=C2)Br)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC2=C(NC1O)C=CC(=C2)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |